2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid
Description
Core Structural Features
The molecular structure of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid is characterized by a complex arrangement of functional groups that creates a highly substituted aromatic system with distinctive chemical properties. The compound possesses the molecular formula C₁₃H₁₃NO₃ and exhibits a molecular weight of 231.25 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature designation as 2-[furan-2-ylmethyl(methyl)amino]benzoic acid reflects the systematic organization of its constituent functional groups around a central benzene ring framework.
The core structural architecture consists of a benzene ring bearing a carboxylic acid substituent at the 1-position and a complex amino substituent at the 2-position, creating an ortho-disubstituted aromatic system. The amino nitrogen atom is tertiary, bearing both a methyl group and a furan-2-ylmethyl substituent, which introduces significant steric and electronic complexity to the molecular structure. The furan heterocycle is connected to the amino nitrogen through a methylene bridge, creating a flexible linkage that allows for conformational variation and potential intramolecular interactions.
The Simplified Molecular Input Line Entry System representation "CN(CC1=CC=CO1)C2=CC=CC=C2C(=O)O" provides a comprehensive description of the connectivity pattern within the molecule. This structural arrangement creates multiple sites for potential intermolecular interactions, including hydrogen bonding capabilities through both the carboxylic acid functionality and the furan oxygen atom. The presence of both aromatic systems—the benzene ring and the furan heterocycle—contributes to the compound's extended conjugation possibilities and influences its overall electronic properties.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₃ | |
| Molecular Weight | 231.25 g/mol | |
| Heavy Atom Count | 17 | |
| Aromatic Ring Count | 2 | |
| Rotatable Bond Count | 4 |
Functional Group Interactions and Reactivity
The functional group arrangement in 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid creates a complex network of potential intramolecular and intermolecular interactions that significantly influence its chemical behavior and reactivity patterns. The ortho-relationship between the carboxylic acid group and the substituted amino functionality establishes the possibility for intramolecular hydrogen bonding, similar to that observed in anthranilic acid and its derivatives. This proximity effect can substantially alter the acidity of the carboxylic acid group and the basicity of the amino nitrogen when compared to their isolated counterparts.
The carboxylic acid functionality exhibits typical acidic behavior, with the potential for ionization under appropriate conditions to form the corresponding carboxylate anion. Research on related anthranilic acid derivatives demonstrates that the presence of electron-donating or electron-withdrawing substituents on the amino nitrogen can significantly influence the acid dissociation constant values. The methylamino substitution pattern in the target compound suggests intermediate electronic effects that would modulate the carboxylic acid acidity compared to the parent anthranilic acid.
The furan heterocycle contributes additional complexity to the reactivity profile through its oxygen atom, which possesses lone pair electrons capable of participating in hydrogen bonding interactions. The electron-rich nature of the furan ring system can engage in various electrophilic aromatic substitution reactions, while the methylene bridge connecting the furan to the amino nitrogen provides conformational flexibility that may influence the overall molecular geometry and intermolecular interaction patterns. The tertiary amino nitrogen, bearing both methyl and furan-2-ylmethyl substituents, exhibits reduced basicity compared to primary or secondary amines due to steric hindrance and electronic factors.
The compound's reactivity profile includes potential sites for nucleophilic attack at the carbonyl carbon of the carboxylic acid group, electrophilic aromatic substitution on both the benzene and furan rings, and various nitrogen-centered reactions involving the tertiary amino functionality. The presence of multiple aromatic systems creates opportunities for π-π stacking interactions and influences the compound's solubility characteristics and crystallization behavior.
Stereochemical Considerations
The stereochemical analysis of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid reveals that the molecule does not possess any chiral centers, indicating that it exists as a single constitutional isomer without enantiomeric forms. The absence of stereogenic centers simplifies the compound's stereochemical profile and eliminates concerns related to optical activity or enantiomeric purity in synthetic preparations. However, the molecule exhibits significant conformational flexibility due to the presence of rotatable bonds, particularly around the methylene bridge connecting the furan ring to the amino nitrogen.
The conformational landscape of the compound is influenced by several factors, including steric interactions between the furan ring and the benzene ring system, potential intramolecular hydrogen bonding between the carboxylic acid group and the amino nitrogen or furan oxygen, and the preferred orientation of the methyl substituent on the amino nitrogen. Computational studies on similar compounds suggest that the most stable conformations typically minimize steric clashes while maximizing favorable intramolecular interactions.
The spatial arrangement of the functional groups significantly impacts the compound's physical properties and chemical reactivity. The furan ring can adopt various orientations relative to the benzene ring, creating different molecular conformations that may exhibit distinct interaction patterns with biological targets or chemical reagents. The flexibility of the methylene linker allows for dynamic conformational changes that could be important in molecular recognition processes or crystal packing arrangements.
Rotational barriers around the carbon-nitrogen bonds and the methylene bridge are expected to be relatively low, permitting rapid interconversion between conformational isomers at room temperature. This conformational mobility contributes to the compound's entropy and influences its thermodynamic properties, solubility characteristics, and potential for forming hydrogen-bonded networks in the solid state.
Comparative Analysis with Analogous Anthranilic Acid Derivatives
The structural comparison of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid with related anthranilic acid derivatives provides valuable insights into the influence of amino substituents on molecular properties and chemical behavior. Anthranilic acid, the parent compound with the formula C₇H₇NO₂, serves as the fundamental reference structure with its simple ortho-aminobenzoic acid framework. The molecular weight difference between the target compound (231.25 g/mol) and anthranilic acid (137.14 g/mol) reflects the substantial structural elaboration achieved through the introduction of the furan-containing substituent.
N-methylanthranilic acid, with the molecular formula C₈H₉NO₂ and molecular weight of 151.16 g/mol, represents an intermediate structural modification that demonstrates the effect of simple methyl substitution on the amino nitrogen. This compound exhibits a calculated logarithmic partition coefficient that differs from both the parent anthranilic acid and the more complex furan-containing derivative, indicating the progressive influence of substituent complexity on lipophilicity and molecular interactions. The progression from primary amino (anthranilic acid) to secondary amino (N-methylanthranilic acid) to tertiary amino (target compound) illustrates the systematic modification of basicity and steric properties.
Methyl 2-[(furan-2-ylmethyl)amino]benzoate, identified in the search results with the same molecular formula C₁₃H₁₃NO₃, represents a closely related structural analog where the carboxylic acid has been converted to its methyl ester. This compound demonstrates how functional group modification can maintain the core structural framework while altering solubility, reactivity, and biological activity profiles. The comparison between the free acid and ester forms highlights the importance of the carboxylic acid functionality in determining molecular properties and potential applications.
Additional related compounds include 2-[furan-2-ylmethyl(methyl)amino]acetic acid, which maintains the same amino substituent pattern but replaces the benzoic acid framework with a simpler acetic acid structure. This structural variant, with molecular formula C₈H₁₁NO₃ and molecular weight of 169.18 g/mol, provides insights into the contribution of the aromatic benzene ring to the overall molecular properties and reactivity patterns.
Properties
IUPAC Name |
2-[furan-2-ylmethyl(methyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-14(9-10-5-4-8-17-10)12-7-3-2-6-11(12)13(15)16/h2-8H,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKAJYLLQQPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Scale Preparation
Industrial production mirrors the laboratory synthetic route but incorporates scale-up considerations:
- Large-scale reactors: Equipped with precise temperature and atmosphere control systems.
- Catalyst loading: Optimized for cost-efficiency and catalyst recovery.
- Purification: Post-reaction mixtures undergo purification through recrystallization or chromatographic techniques to achieve high purity.
- Quality control: Analytical methods such as NMR, FT-IR, and mass spectrometry ensure batch consistency.
Alternative Synthetic Approaches
Literature and patent analyses indicate that multi-step syntheses involving condensation reactions may also be employed:
- Two-step synthesis: Involves condensation of a substituted benzaldehyde derivative with an aniline derivative in acidic media (e.g., sulfuric acid or methanesulfonic acid), facilitating imine formation and subsequent cyclization.
- Use of urea: Sometimes added to stabilize reactive intermediates during condensation.
- Structural characterization: Performed using spectroscopic techniques to confirm product formation.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Palladium on carbon (Pd/C) | Facilitates amination reaction |
| Atmosphere | Inert gas (N₂ or Ar) | Prevents oxidation of furan ring |
| Solvent | Organic solvents (e.g., ethanol, THF) | Solubility and catalyst compatibility |
| Temperature | Mild to moderate (e.g., 25–80°C) | Optimized for yield and stability |
| Reaction time | Several hours (4–24 h) | Dependent on scale and conditions |
Purification Techniques
Post-synthesis, purification is critical to isolate the target compound with high purity:
- Recrystallization: Using solvents such as ethanol or ethyl acetate.
- Chromatography: Techniques like column chromatography or preparative HPLC.
- Drying: Under vacuum to remove residual solvents.
Chemical Reaction Analysis
The compound's preparation involves key chemical transformations:
- Nucleophilic substitution: Amination of methyl benzoate by furan-2-ylmethylamine.
- Catalytic hydrogenation: Pd/C may also facilitate hydrogenation steps if required.
- Avoidance of oxidation: The furan ring is sensitive; inert atmosphere is essential.
Summary Table of Preparation Methods
| Method Type | Reactants | Catalyst/Conditions | Scale | Purification Methods | Yield & Notes |
|---|---|---|---|---|---|
| Direct Amination | Furan-2-ylmethylamine + methyl benzoate | Pd/C, inert atmosphere, mild temp | Lab and Industrial | Recrystallization, chromatography | High yield; sensitive to oxidation |
| Condensation & Cyclization | Substituted benzaldehyde + aniline derivatives | Acidic media (H₂SO₄, methanesulfonic acid) | Lab scale | Chromatography | Two-step; intermediates stabilized by urea |
Research Findings and Optimization
- Catalyst efficiency: Pd/C catalyst loading and activity directly influence reaction rate and yield.
- Atmosphere control: Use of inert atmosphere critical to prevent furan ring degradation.
- Temperature control: Elevated temperatures may increase reaction rate but risk side reactions.
- Purification impact: Choice of purification affects final compound purity and recovery.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.
Substitution: The benzoic acid moiety can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Synthesis and Production
The synthesis of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid typically involves the reaction between furan-2-ylmethylamine and methyl benzoate. This reaction is conducted under controlled conditions, often in the presence of a catalyst such as palladium on carbon. The process is carried out within an inert atmosphere to prevent oxidation.
In industrial settings, larger reactors are used to ensure high yield and purity. Techniques such as recrystallization or chromatography are employed for purification after synthesis.
Unique Structural Features
The uniqueness of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid lies in its dual functional groups: the furan ring and the benzoic acid moiety. These features contribute to its diverse biological activities and potential applications in medicinal chemistry. Below is a comparative analysis of this compound with similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | Contains chloro and sulfamoyl groups | Antibacterial properties | Incorporates sulfonamide functionality |
| 2,4-Bis[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | Two furan substituents | Antimicrobial activity | Increased substitution enhances potency |
| Furan-2-carboxylic acid | Simple carboxylic derivative of furan | Limited biological activity | Lacks amino group affecting reactivity |
Safety Considerations
Handling 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid requires caution due to potential irritant properties similar to other aromatic amines and carboxylic acids. Safety data sheets (SDS) should be consulted before laboratory handling to mitigate risks associated with inhalation, ingestion, or skin contact.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The furan ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety can bind to active sites on enzymes, blocking their function. These interactions can lead to various biological effects, such as antibacterial and antifungal activity .
Comparison with Similar Compounds
Key Research Findings
Structural Impact on Bioactivity :
- Furan substituents (e.g., in Furosemide) enhance binding to renal transporters, while sulfonamides (e.g., arylsulfonamides) improve solubility and target affinity .
- Azo groups in benzothiazolylazo derivatives introduce colorimetric properties, useful in dye chemistry .
Acidity and Solubility: The pKa of phenolic and carboxylic protons in azo derivatives varies with substituents, influencing their applicability in acidic or alkaline environments .
Synthetic Routes :
Biological Activity
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid is an organic compound with a unique structure that includes a furan ring and a benzoic acid moiety. Its molecular formula is C₁₃H₁₃N₁O₃, and it has garnered attention for its potential therapeutic applications, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available studies.
Chemical Structure and Properties
The compound features:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Benzoic Acid Moiety : A carboxylic acid functional group attached to a benzene ring.
This dual functionality contributes to its diverse biological activities and potential applications in medicinal chemistry.
The biological activity of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid primarily involves its interaction with specific enzymes and proteins. Research indicates that it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to significant antibacterial and antifungal effects, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The compound has been studied for various biological activities:
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits activity against specific bacterial strains by inhibiting growth. |
| Antifungal | Demonstrates effectiveness against certain fungi, suggesting potential as an antifungal agent. |
| Enzyme Inhibition | May inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. |
Case Studies and Research Findings
- Antibacterial Properties : In laboratory settings, 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid has shown promising results against various bacterial strains. For example, studies have reported its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing significant antibacterial potential.
- Antifungal Activity : The compound has also been tested against fungal pathogens such as Candida albicans. Results indicated that it could inhibit fungal growth effectively, with observed effects correlating with concentration levels applied during testing.
- Enzyme Interaction Studies : Research into the enzyme inhibition capabilities of this compound has highlighted its potential role as an inhibitor of key metabolic enzymes. For instance, studies have demonstrated that it can effectively bind to active sites on enzymes involved in critical metabolic pathways, leading to reduced enzyme activity and altered metabolic outcomes.
Safety and Handling
While exploring the biological activities of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid, safety considerations are paramount. The compound should be handled with caution due to its structural similarities with other aromatic amines and carboxylic acids, which can pose irritation or toxicity risks upon exposure.
Q & A
Q. What are the recommended synthetic routes for 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid?
A two-step synthesis involving condensation of a Y-benzaldehyde derivative with a substituted aniline and an aminobenzoic acid in acidic media (e.g., sulfuric acid or methanesulfonic acid) is commonly employed. The acidic medium facilitates imine formation and cyclization, yielding intermediates useful for further functionalization. Urea may be added to stabilize reactive intermediates .
Q. How can structural characterization of this compound be performed?
Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments for furan and methylamino groups.
- FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches.
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-MS).
InChI and InChI Key data (e.g., InChI=1S/C13H10O3/c14-13(15)...) can validate structural assignments .
Q. What safety protocols are critical during handling?
- Inhalation : Move to fresh air; administer artificial respiration if necessary.
- Skin/Eye Contact : Rinse with water for ≥15 minutes.
- Spill Management : Use PPE (gloves, goggles) and neutralize with inert adsorbents. Consult safety data sheets for compound-specific protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Acidic Media Selection : Sulfuric acid enhances cyclization efficiency compared to HCl, as shown in comparative studies of benzoic acid derivative synthesis .
- Catalytic Additives : Urea (1–2 equiv.) stabilizes intermediates, reducing side reactions.
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition .
Q. What mechanisms explain contradictory data in amide formation yields with/without HOBt?
In carbodiimide-mediated couplings, HOBt suppresses racemization and stabilizes active esters. Without HOBt, competitive hydrolysis dominates, reducing amide yields (e.g., <50% vs. >90% with HOBt). Kinetic studies show HOBt accelerates acyl transfer while minimizing side reactions .
Q. How are benzoic acid derivatives applied in catalytic or adsorption studies?
- Catalysis : Palladium complexes with benzoic acid ligands enhance styrene methoxycarbonylation (TOF up to 500 h⁻¹).
- Adsorption : Chemically modified derivatives (e.g., thiol-functionalized) improve Co²⁺ removal efficiency from aqueous solutions (≥90% uptake at pH 6) .
Q. What strategies resolve spectral interference in analyzing reaction mixtures?
- HPLC-DAD : Use reverse-phase C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) to separate intermediates.
- LC-MS/MS : Quantify trace byproducts via MRM transitions (e.g., m/z 295 → 277 for the parent ion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
